molecular formula C18H26N2O4 B7180445 N-[(1-hydroxycycloheptyl)methyl]-2-[(2-phenoxyacetyl)amino]acetamide

N-[(1-hydroxycycloheptyl)methyl]-2-[(2-phenoxyacetyl)amino]acetamide

Cat. No.: B7180445
M. Wt: 334.4 g/mol
InChI Key: BZZHJQOVGDZNIK-UHFFFAOYSA-N
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Description

N-[(1-hydroxycycloheptyl)methyl]-2-[(2-phenoxyacetyl)amino]acetamide is a complex organic compound with a unique structure that combines a hydroxycycloheptyl group, a phenoxyacetyl group, and an acetamide moiety

Properties

IUPAC Name

N-[(1-hydroxycycloheptyl)methyl]-2-[(2-phenoxyacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c21-16(20-14-18(23)10-6-1-2-7-11-18)12-19-17(22)13-24-15-8-4-3-5-9-15/h3-5,8-9,23H,1-2,6-7,10-14H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZHJQOVGDZNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)CNC(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycycloheptyl)methyl]-2-[(2-phenoxyacetyl)amino]acetamide typically involves multiple steps. One common approach is to start with the preparation of the hydroxycycloheptyl intermediate, which can be achieved through the hydroxylation of cycloheptane. This intermediate is then reacted with a suitable acylating agent to introduce the phenoxyacetyl group. Finally, the resulting compound is coupled with an amine derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycycloheptyl)methyl]-2-[(2-phenoxyacetyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative.

Scientific Research Applications

N-[(1-hydroxycycloheptyl)methyl]-2-[(2-phenoxyacetyl)amino]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycycloheptyl)methyl]-2-[(2-phenoxyacetyl)amino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxycycloheptyl group may facilitate binding to hydrophobic pockets, while the phenoxyacetyl and acetamide moieties can interact with specific amino acid residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyacetyl)-2-aminoacetamide: Similar structure but lacks the hydroxycycloheptyl group.

    N-(1-hydroxycycloheptyl)-2-aminoacetamide: Similar structure but lacks the phenoxyacetyl group.

    N-(2-phenoxyacetyl)-2-(hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of hydroxycycloheptyl.

Uniqueness

N-[(1-hydroxycycloheptyl)methyl]-2-[(2-phenoxyacetyl)amino]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxycycloheptyl and phenoxyacetyl groups allows for diverse interactions and reactivity, making it a valuable compound for research and development.

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